molecular formula C22H20ClNO3S B2622416 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide CAS No. 577694-34-9

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide

Cat. No.: B2622416
CAS No.: 577694-34-9
M. Wt: 413.92
InChI Key: CNQDPURIPMEIIX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide is a synthetic organic compound characterized by three key structural elements:

  • 4-Chlorobenzyl group: A benzene ring substituted with a chlorine atom at the para position, linked via a methylene group. This moiety is common in pharmaceuticals and agrochemicals due to its metabolic stability and lipophilicity .
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing five-membered ring, which enhances solubility in polar solvents and may influence biological activity through hydrogen bonding .
  • 1-Naphthamide: A naphthalene-derived carboxamide group, known for facilitating π-π stacking interactions in receptor binding .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S/c23-18-10-8-16(9-11-18)14-24(19-12-13-28(26,27)15-19)22(25)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQDPURIPMEIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a naphthamide backbone. Its molecular formula is C19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S, with a molecular weight of approximately 392.89 g/mol. The presence of the chlorobenzyl and dioxidotetrahydrothiophen groups contributes to its unique chemical reactivity and potential biological effects.

PropertyValue
Molecular FormulaC19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S
Molecular Weight392.89 g/mol
IUPAC NameThis compound
CAS Number620556-78-7

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activity or disrupt cellular processes such as DNA replication and protein synthesis.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds containing the dioxidotetrahydrothiophen moiety. Results indicated significant inhibition of bacterial growth, suggesting that the structural features of these compounds contribute to their efficacy against pathogens.

Study 2: Anticancer Potential

In vitro assays demonstrated that compounds with similar structures exhibited cytotoxicity towards various cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, although specific data on this compound remains sparse.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameNotable Activities
N-(4-chlorophenyl)benzamideAnti-inflammatory
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamideAnticancer potential
N-(4-chlorobenzyl)-N-(1,1-dioxidothiophen-3-yl)Antimicrobial properties

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound (Target) C₂₃H₂₁ClN₂O₃S* 440.94* Chlorobenzyl, sulfone, naphthamide Hypothesized kinase inhibition
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide () C₂₀H₂₂ClNO₅S 423.91 Chlorobenzyl, sulfone, methoxyphenoxy Potential antimicrobial agent
3-Chloro-N-phenyl-phthalimide () C₁₄H₈ClNO₂ 257.67 Chlorophenyl, phthalimide Polymer synthesis monomer
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () C₂₁H₁₈ClN₄O₂ 393.85 Triazole, naphthalene, acetamide Antibacterial activity
N-(4-chlorobenzyl)-N-ethylformamide () C₁₀H₁₁ClN₂O 210.66 Chlorobenzyl, formamide Rapid synthesis method (41.6% yield)

*Estimated based on structural analogs.

Key Differences and Implications

Sulfone vs. Triazole/Tetrahydrothiophene: The sulfone group in the target compound enhances polarity and stability compared to the triazole in or non-oxidized tetrahydrothiophene derivatives. This could improve pharmacokinetic properties, such as aqueous solubility .

Naphthamide vs.

Chlorobenzyl Substitution :

  • All compounds except share the 4-chlorobenzyl group, which is associated with resistance to oxidative metabolism. However, the target compound’s dual N-substitution (sulfone and naphthamide) may reduce steric hindrance compared to N,N-di-(4-chlorobenzyl) analogs () .

Q & A

Q. How can the synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-naphthamide be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Reagent stoichiometry : Adjust molar ratios of reactants (e.g., 1.2 equivalents of 1-naphthoyl chloride relative to the amine intermediate) to minimize side reactions .
  • Catalyst selection : Use titanium tetraisopropoxide (Ti(O-iPr)₄) or EtMgBr to enhance cyclization efficiency in heterocyclic intermediates, as demonstrated in analogous pyrrolidine syntheses .
  • Purification : Employ gradient column chromatography (e.g., diethyl ether:isopropyl alcohol:hexane = 1:1:8) to isolate the target compound from byproducts .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the naphthamide moiety typically appear as multiplet signals at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
  • UV-Vis Spectroscopy : Assess π→π* transitions in the naphthalene ring (λmax ~ 270–290 nm) to monitor conjugation stability .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

Methodological Answer:

  • X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between the chlorobenzyl and tetrahydrothiophene rings) by comparing experimental crystal structures with DFT-optimized models . Reported R-factors < 0.05 ensure high confidence in bond lengths/angles .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility (e.g., hindered rotation in amide bonds) that may explain discrepancies in peak splitting .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Bioisosteric replacement : Substitute the tetrahydrothiophene-1,1-dioxide moiety with sulfone or sulfonamide groups to assess impact on receptor binding .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features of the naphthamide core to correlate with in vitro activity (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Metabolic stability assays : Use liver microsome models to identify metabolic hotspots (e.g., oxidation of the chlorobenzyl group) .

Q. How can low aqueous solubility be addressed during preclinical testing?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (70:30 v/v) or cyclodextrin complexes to enhance solubility without altering bioactivity .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages at the amide nitrogen) to improve bioavailability .

Q. What approaches validate stereochemical purity in enantiomeric derivatives?

Methodological Answer:

  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol (90:10) mobile phase to separate enantiomers (resolution factor > 1.5) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from quantum mechanical calculations to confirm absolute configuration .

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